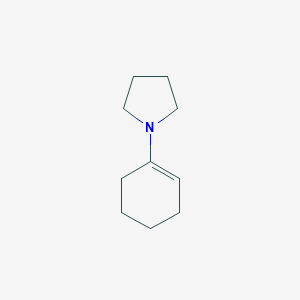

1-Pyrrolidino-1-cyclohexene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29652. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Cyclohexenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(cyclohexen-1-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h6H,1-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZNVZJECQAMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150079 | |

| Record name | N-(Cyclohex-1-en-1-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-99-1 | |

| Record name | 1-(1-Cyclohexen-1-yl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Cyclohex-1-en-1-yl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidino-1-cyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Cyclohex-1-en-1-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(cyclohex-1-en-1-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Pyrrolidino-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclohexene, a key enamine, serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its synthesis, physical and spectral properties, and chemical reactivity. Detailed experimental protocols, tabulated data, and visualizations of the synthesis workflow and reactivity pathways are presented to support its application in research and development.

Introduction

This compound, also known as N-(1-cyclohexenyl)pyrrolidine, is a cyclic enamine derived from cyclohexanone (B45756) and pyrrolidine (B122466).[1] Its significance in organic chemistry stems from the nucleophilic character of its β-carbon atom, a feature elegantly exploited in the Stork enamine synthesis for the alkylation and acylation of ketones and aldehydes.[1] This reactivity profile makes it an invaluable tool for constructing complex molecular architectures, with applications in pharmaceuticals and agrochemicals.[2] This guide details the synthesis and comprehensive properties of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed condensation of cyclohexanone with pyrrolidine.[1] The reaction proceeds via a nucleophilic addition of the secondary amine to the carbonyl carbon, followed by dehydration to form the stable enamine. To drive the equilibrium towards the product, the water formed during the reaction is typically removed azeotropically using a Dean-Stark apparatus.

Reaction Scheme:

Cyclohexanone reacts with pyrrolidine in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield this compound and water.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of enamines from cyclohexanone.

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (solvent)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add cyclohexanone, a slight excess of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid dissolved in toluene.

-

Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

-

Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap (typically 4-5 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear, light-yellow liquid.

Synthesis Workflow Diagram

References

The Versatility of 1-Pyrrolidino-1-cyclohexene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclohexene, a key enamine derived from cyclohexanone (B45756) and pyrrolidine (B122466), stands as a cornerstone in the synthetic organic chemist's toolkit. Its utility stems from its ability to act as a potent carbon nucleophile under neutral or mildly acidic conditions, providing a powerful alternative to traditional enolate chemistry. This technical guide delves into the core applications of this compound, focusing on its role in the celebrated Stork enamine synthesis for the α-alkylation and α-acylation of ketones, as well as its participation in Michael additions. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are provided to offer a comprehensive resource for professionals in research and drug development.

Introduction: The Power of Enamine Chemistry

Enamines, nitrogen analogs of enols, exhibit a unique reactivity profile. The delocalization of the nitrogen's lone pair of electrons into the double bond renders the β-carbon electron-rich and, therefore, nucleophilic. This compound is a prototypical example, offering a stable yet reactive intermediate for the formation of carbon-carbon bonds at the α-position of cyclohexanone. The pioneering work of Gilbert Stork in this area demonstrated that enamines could serve as effective nucleophiles in reactions with a variety of electrophiles, a discovery that has had a lasting impact on synthetic strategy.[1] This approach, known as the Stork enamine synthesis, circumvents issues often associated with strong base-mediated enolate reactions, such as polyalkylation and self-condensation.[1]

Synthesis of this compound

The formation of this compound is a classic condensation reaction between cyclohexanone and pyrrolidine, typically catalyzed by an acid and driven to completion by the removal of water.

Experimental Protocol:

A mixture of cyclohexanone (10.0 g, 0.102 mol), pyrrolidine (10.8 g, 0.152 mol), and a catalytic amount of p-toluenesulfonic acid (0.1 g) in 100 mL of toluene (B28343) is refluxed using a Dean-Stark apparatus to azeotropically remove water. The reaction is monitored by the amount of water collected and can be followed by GC or TLC. After completion (typically 2-4 hours), the mixture is cooled, and the toluene is removed under reduced pressure. The resulting crude enamine is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

| Parameter | Value |

| Typical Yield | 85-95% |

| Boiling Point | 114-115 °C at 15 mmHg |

Core Applications of this compound

The nucleophilic character of this compound is harnessed in three main classes of reactions: alkylation, acylation, and Michael addition.

Stork Enamine Alkylation

This reaction allows for the selective mono-alkylation of cyclohexanone at the α-position. The enamine reacts with an electrophilic alkylating agent, followed by hydrolysis of the intermediate iminium salt to furnish the α-alkylated ketone.

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (15.1 g, 0.1 mol) in 150 mL of dry dioxane.

-

To the stirred solution, add benzyl (B1604629) bromide (17.1 g, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed; a water bath can be used for cooling if necessary.

-

Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the iminium salt) is often observed.

-

Add 50 mL of water to the reaction mixture and continue stirring for an additional hour to ensure complete hydrolysis.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield 2-benzylcyclohexanone.

| Electrophile (R-X) | Product | Typical Yield (%) |

| Methyl Iodide | 2-Methylcyclohexanone | 50-60 |

| Allyl Bromide | 2-Allylcyclohexanone | 70-80 |

| Benzyl Bromide | 2-Benzylcyclohexanone | 75-85 |

| Ethyl α-bromoacetate | Ethyl (2-oxocyclohexyl)acetate | 65-75 |

Note: Yields are representative and can vary based on specific reaction conditions.

Stork Enamine Acylation

The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, followed by hydrolysis, provides a straightforward route to 1,3-dicarbonyl compounds.

-

Under a nitrogen atmosphere, dissolve this compound (15.1 g, 0.1 mol) in 150 mL of dry tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (10.1 g, 0.1 mol) to the solution.

-

Slowly add acetyl chloride (7.85 g, 0.1 mol) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Hydrolyze the resulting mixture by adding 50 mL of 10% aqueous HCl and stirring for 1 hour.

-

Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to afford 2-acetylcyclohexanone.

| Acylating Agent | Product | Typical Yield (%) |

| Acetic Anhydride | 2-Acetylcyclohexanone | ~42 |

| Benzoyl Chloride | 2-Benzoylcyclohexanone | 60-70 |

| Ethyl Chloroformate | Ethyl 2-oxocyclohexane-1-carboxylate | ~62 |

Michael Addition

This compound is an excellent nucleophile for conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and nitriles. This reaction is highly efficient for the formation of 1,5-dicarbonyl compounds or related structures.

-

Dissolve this compound (15.1 g, 0.1 mol) in 100 mL of dry benzene (B151609) in a flask equipped with a reflux condenser.

-

Add methyl vinyl ketone (7.0 g, 0.1 mol) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and add 50 mL of 10% aqueous HCl.

-

Stir vigorously for 1 hour to effect hydrolysis.

-

Separate the organic layer and extract the aqueous layer with benzene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation and purify the product by vacuum distillation to yield 2-(3-oxobutyl)cyclohexanone.

| Michael Acceptor | Product | Typical Yield (%) |

| Methyl Vinyl Ketone | 2-(3-Oxobutyl)cyclohexanone | 70-80 |

| Acrylonitrile | 3-(2-Oxocyclohexyl)propanenitrile | 60-70 |

| Ethyl Acrylate | Ethyl 3-(2-oxocyclohexyl)propanoate | ~80[2] |

Conclusion

This compound is a versatile and indispensable reagent in organic synthesis. Its application in the Stork enamine alkylation, acylation, and Michael addition reactions provides a mild, selective, and high-yielding methodology for the functionalization of cyclohexanone. The protocols and data presented in this guide underscore its importance and provide a practical framework for its use in research and development, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates. The continued exploration of enamine chemistry promises to yield even more innovative synthetic transformations.

References

The Stork Enamine Reagent: An In-depth Technical Guide to 1-Pyrrolidino-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the quest for mild, selective, and efficient methods for carbon-carbon bond formation is paramount. The Stork enamine reaction, a cornerstone of carbonyl chemistry developed by Gilbert Stork, offers a powerful alternative to traditional enolate chemistry for the α-alkylation and α-acylation of ketones and aldehydes.[1][2][3] At the heart of this methodology lies the enamine, a nucleophilic species formed from the condensation of a carbonyl compound with a secondary amine.[2][4] This guide provides a comprehensive technical overview of 1-pyrrolidino-1-cyclohexene, a widely utilized Stork enamine reagent derived from cyclohexanone (B45756) and pyrrolidine (B122466).[5][6] Its unique reactivity and stability make it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.[7][8]

Physicochemical Properties of this compound

This compound is a clear, light yellow liquid with properties that make it a versatile reagent in organic synthesis.[9][10] A summary of its key physical and spectroscopic data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇N | [7][11] |

| Molecular Weight | 151.25 g/mol | [7][12] |

| CAS Number | 1125-99-1 | [8][12] |

| Appearance | Clear light yellow liquid | [7][9] |

| Boiling Point | 114-115 °C at 15 mmHg | [9][13] |

| Density | 0.94 g/mL at 25 °C | [9][13] |

| Refractive Index (n20/D) | 1.5217 | [9][13] |

| Storage Temperature | 2-8°C | [7][13] |

Spectroscopic Data:

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Data available | [12] |

| ¹³C NMR | Data available | [14] |

| IR | Data available | [14] |

| Mass Spectrometry | Data available | [11] |

Synthesis of this compound

The formation of this compound is a classic example of enamine synthesis, involving the acid-catalyzed condensation of cyclohexanone with pyrrolidine.[5][9] The reaction proceeds via a tetrahedral intermediate, followed by dehydration to yield the enamine.[4]

Experimental Protocol: Synthesis of this compound

A common laboratory procedure for the synthesis of this compound involves the azeotropic removal of water.

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

Benzene (B151609) or Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottomed flask equipped with a Dean-Stark trap and a condenser, add cyclohexanone (1.0 eq) and a slight excess of pyrrolidine (1.1 eq) in a suitable solvent such as benzene or toluene.[2]

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to afford this compound as a clear, light yellow liquid.[2]

Note: All operations should be carried out under an inert atmosphere (e.g., dry nitrogen) to prevent hydrolysis of the enamine.[2]

The Stork Enamine Reaction: Mechanism and Applications

The enhanced nucleophilicity of the α-carbon in enamines, due to the electron-donating nitrogen atom, is the foundation of their utility in C-C bond formation.[1][15] this compound serves as a nucleophile in reactions with various electrophiles, primarily alkyl halides and acyl halides.[2][16]

Stork Enamine Alkylation

The alkylation of enamines provides a reliable method for the α-alkylation of ketones.[6] The reaction proceeds under neutral conditions, which is a significant advantage over enolate alkylations that require strong bases.[16]

Reaction Mechanism: The alkylation occurs in three main steps:

-

Enamine Formation: As described previously, cyclohexanone reacts with pyrrolidine to form this compound.[17][18]

-

Alkylation: The enamine attacks an electrophile (e.g., an alkyl halide) in an SN2 reaction, forming an iminium salt intermediate.[5][16]

-

Hydrolysis: The iminium salt is hydrolyzed with dilute aqueous acid to yield the α-alkylated ketone and regenerate the secondary amine.[17][19]

Experimental Protocol: α-Alkylation of Cyclohexanone via this compound

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl (B1604629) bromide, allyl bromide)

-

Anhydrous solvent (e.g., THF, benzene)

-

Dilute aqueous acid (e.g., HCl)

Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere.

-

Add the alkyl halide (1.0 eq) to the solution. The reaction is often carried out at room temperature or with gentle heating.[2]

-

Stir the reaction mixture for several hours. The progress can be monitored by techniques such as TLC or GC-MS.

-

After the alkylation is complete, add dilute aqueous acid to the reaction mixture to hydrolyze the resulting iminium salt.

-

Stir for an additional period to ensure complete hydrolysis.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the α-alkylated cyclohexanone.

Stork Enamine Acylation

Similar to alkylation, enamines can be acylated using acyl halides to produce β-diketones.[3][20] This reaction is a valuable method for the synthesis of 1,3-dicarbonyl compounds.

Reaction Mechanism: The acylation mechanism is analogous to alkylation:

-

Enamine Formation: this compound is formed from cyclohexanone and pyrrolidine.

-

Acylation: The enamine attacks the electrophilic carbonyl carbon of the acyl halide.

-

Hydrolysis: The resulting iminium salt is hydrolyzed to yield the β-diketone.[21]

Experimental Protocol: α-Acylation of Cyclohexanone via this compound

Materials:

-

This compound

-

Acyl halide (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous solvent (e.g., THF, dioxane)

-

Dilute aqueous acid (e.g., HCl)

Procedure:

-

In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the acyl halide (1.0 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, hydrolyze the intermediate by adding dilute aqueous acid.

-

Work-up the reaction as described in the alkylation protocol (extraction, washing, drying, and concentration).

-

Purify the resulting β-diketone by column chromatography or crystallization.

Advantages and Applications in Drug Development

The use of this compound and other Stork enamines offers several advantages over traditional enolate chemistry, making it a valuable tool for medicinal chemists and drug development professionals:

-

Milder Reaction Conditions: Enamine reactions are typically carried out under neutral or mildly acidic conditions, avoiding the need for strong, sterically hindered bases like LDA.[16][22] This is particularly beneficial for substrates that are sensitive to strong bases.

-

Regioselectivity: For unsymmetrical ketones, the less substituted enamine is generally formed, leading to alkylation or acylation at the less substituted α-carbon.[17]

-

Prevention of Polyalkylation: The reaction conditions for enamine alkylation are less prone to over-alkylation, a common side reaction with enolates.[17][21]

These features make the Stork enamine reaction a powerful method for constructing complex molecular architectures found in many pharmaceutical agents.[7][23] The ability to selectively introduce alkyl and acyl groups at the α-position of a carbonyl is a key transformation in the synthesis of natural products and their analogs, which are often the starting point for drug discovery programs.

Conclusion

This compound is a robust and versatile Stork enamine reagent that provides a mild and selective pathway for the α-functionalization of cyclohexanone. Its ease of preparation, predictable reactivity, and the operational simplicity of the Stork enamine reaction have solidified its place in the synthetic organic chemist's toolbox. For researchers in drug development, mastering the application of this reagent opens up efficient synthetic routes to a wide array of complex molecules with potential therapeutic applications.

References

- 1. fiveable.me [fiveable.me]

- 2. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Enamines — Making Molecules [makingmolecules.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 1125-99-1 [chemicalbook.com]

- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Pyrrolidine, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]

- 12. This compound | C10H17N | CID 70768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound 97 1125-99-1 [sigmaaldrich.com]

- 14. This compound(1125-99-1) IR Spectrum [chemicalbook.com]

- 15. 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction - Organic Chemistry | OpenStax [openstax.org]

- 16. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 17. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. Illustrated Glossary of Organic Chemistry - Stork acylation reaction [chem.ucla.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. This compound | 1125-99-1 | Benchchem [benchchem.com]

mechanism of Stork enamine alkylation using 1-Pyrrolidino-1-cyclohexene

An In-depth Technical Guide to the Stork Enamine Alkylation of 1-Pyrrolidino-1-cyclohexene

Abstract

The Stork enamine alkylation is a cornerstone of modern organic synthesis, providing a mild and efficient method for the α-alkylation and acylation of carbonyl compounds.[1][2] This reaction circumvents the challenges associated with direct enolate alkylation, such as the need for strong bases, polyalkylation, and self-condensation.[2][3] This guide provides a detailed examination of the core mechanism of the Stork enamine alkylation, focusing on the use of this compound, the enamine derived from cyclohexanone (B45756) and pyrrolidine (B122466). It includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and experimental workflow for researchers, scientists, and professionals in drug development.

Core Mechanism

The Stork enamine alkylation proceeds through a three-step sequence: (1) the formation of an enamine from a ketone and a secondary amine, (2) the nucleophilic attack of the enamine on an electrophile (C-alkylation), and (3) the hydrolysis of the resulting iminium salt to yield the α-alkylated ketone.[2][4][5]

Step 1: Formation of this compound

The process begins with the acid-catalyzed condensation of cyclohexanone with a secondary amine, typically pyrrolidine.[5][6] This reaction is a reversible addition-elimination process where water is removed to drive the equilibrium toward the enamine product.[7] The lone pair of electrons on the pyrrolidine nitrogen attacks the carbonyl carbon of cyclohexanone. Following proton transfer and dehydration, the stable enamine, this compound, is formed.[5] Enamines are considered nitrogen analogs of enols and serve as potent nucleophiles.[1]

Step 2: Nucleophilic Attack and Alkylation

The nucleophilicity of the enamine is centered on the α-carbon of the original ketone, due to resonance involving the nitrogen lone pair.[3][8] This "enamine reactivity" allows for an S(_N)2 reaction with a suitable electrophile.[9][10] The enamine's β-carbon attacks the electrophile, forming a new carbon-carbon bond and a transient iminium salt intermediate.[2][3] This step proceeds under neutral conditions, a key advantage of the method.[4] The reaction is most effective with reactive electrophiles such as allylic, benzylic, and propargylic halides, as well as Michael acceptors.[1][11] Tertiary alkyl halides are unsuitable as they tend to undergo elimination.[1][4]

Step 3: Hydrolysis of the Iminium Salt

The final step involves the hydrolysis of the iminium salt with dilute aqueous acid.[4][11] This process regenerates the carbonyl group, yielding the final α-alkylated cyclohexanone product and releasing the protonated secondary amine.[3][9]

References

- 1. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. This compound | 1125-99-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Video: Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 1-Pyrrolidino-1-cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthesis of 1-Pyrrolidino-1-cyclohexene, a versatile intermediate in organic synthesis. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Spectroscopic Data

The structural elucidation of this compound is critically supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR analyses.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.35 | t | 1H | =CH- |

| 2.85 | t | 4H | -N-(CH₂)₂- |

| 2.15 | m | 4H | =C-CH₂- and -C-CH₂-C= |

| 1.80 | m | 4H | Pyrrolidine (B122466) -(CH₂)₂- |

| 1.60 | m | 4H | Cyclohexene -(CH₂)₂- |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | C=C-N |

| 98.5 | =CH- |

| 50.0 | -N-(CH₂)₂- |

| 29.0 | Cyclohexene C4/C5 |

| 25.5 | Pyrrolidine -(CH₂)₂- |

| 23.0 | Cyclohexene C3/C6 |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2930 | C-H stretch (alkane) |

| 2850 | C-H stretch (alkane) |

| 1640 | C=C stretch (enamine) |

| 1440 | CH₂ bend |

| 1170 | C-N stretch |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acid-catalyzed condensation of cyclohexanone (B45756) with pyrrolidine.[1]

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

Toluene-4-sulfonic acid (catalyst)

-

Toluene (solvent)

-

Anhydrous Magnesium Sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1 molar equivalent), pyrrolidine (2 molar equivalents), and a catalytic amount of toluene-4-sulfonic acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear, light-yellow liquid.[1]

Spectroscopic Analysis

NMR Spectroscopy

For the acquisition of NMR spectra, the following general procedure for liquid samples can be followed:[2][3][4][5]

-

Sample Preparation: Dissolve 5-20 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be homogeneous and free of particulate matter.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Data Acquisition:

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized to obtain sharp spectral lines.

-

Tuning and Matching: The probe is tuned to the appropriate nucleus (¹H or ¹³C) to maximize signal intensity.

-

Acquisition: The spectrum is acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

FTIR Spectroscopy

For the analysis of liquid samples like this compound, Attenuated Total Reflectance (ATR) or a liquid transmission cell can be used.[6][7][8][9]

-

Instrument Setup: Ensure the FTIR spectrometer is properly calibrated and perform a background scan.

-

Sample Application (ATR):

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Sample Loading (Liquid Cell):

-

Inject the liquid sample into a demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is processed, and the absorption peaks are identified.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from sample preparation to data analysis in a typical spectroscopic study.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | 1125-99-1 [chemicalbook.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. uwyo.edu [uwyo.edu]

- 5. organomation.com [organomation.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. agilent.com [agilent.com]

physical and chemical properties of 1-Pyrrolidino-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclohexene, also known as 1-(1-cyclohexen-1-yl)pyrrolidine, is a widely utilized enamine in organic synthesis. Its unique electronic structure, featuring a nucleophilic β-carbon, makes it an invaluable intermediate for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a summary of its key reactivity, with a focus on its role in the seminal Stork enamine alkylation. All quantitative data is presented in structured tables, and key reaction workflows are visualized using diagrams.

Core Properties of this compound

This compound is a cyclic enamine that typically appears as a colorless to light yellow liquid.[1] It is known for its sensitivity to air and moisture, necessitating storage under an inert atmosphere at refrigerated temperatures.[2]

Physical and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(cyclohexen-1-yl)pyrrolidine[3] |

| CAS Number | 1125-99-1[3] |

| Molecular Formula | C₁₀H₁₇N[3] |

| Molecular Weight | 151.25 g/mol [3] |

| Canonical SMILES | C1CCC(=CC1)N2CCCC2[3] |

| InChI Key | KTZNVZJECQAMBV-UHFFFAOYSA-N[3] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Clear, light yellow liquid | [1] |

| Boiling Point | 114-115 °C at 15 mmHg | [4] |

| 112 °C at 12 mmHg | [5] | |

| Density | 0.94 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5217 | [4] |

| Flash Point | 39 °C (102.2 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [6] |

| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen), Air Sensitive | [2][4] |

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature. The key feature is the enamine moiety (N-C=C), which can be clearly identified in IR and NMR spectra.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by C-H stretching vibrations and a characteristic C=C stretching frequency for the enamine double bond.

| Vibration | Position (cm⁻¹) | Intensity | Notes |

| sp³ C-H Stretch | < 3000 | Strong | From the alkyl portions of the cyclohexene (B86901) and pyrrolidine (B122466) rings.[7] |

| sp² C-H Stretch | ~3020 - 3100 | Medium | From the hydrogen on the double bond.[7] |

| C=C Stretch (Enamine) | ~1640 - 1660 | Medium | Characteristic absorption for the carbon-carbon double bond of the enamine.[7] |

| C-N Stretch | ~1300 - 1000 | Medium-Strong | Associated with the carbon-nitrogen bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments in the molecule. The chemical shifts are influenced by the electron-donating nitrogen atom.

¹H NMR Spectral Data (Approximate Shifts)

| Proton Environment | Chemical Shift (δ, ppm) | Notes |

| Vinylic Proton (=C-H) | 4.5 - 5.0 | Deshielded proton on the double bond. |

| Allylic Protons (-CH₂-C=C) | ~2.0 - 2.3 | Protons on the carbon adjacent to the double bond.[8] |

| Pyrrolidine Protons (-N-CH₂-) | ~2.8 - 3.2 | Protons on carbons directly attached to the nitrogen. |

| Pyrrolidine Protons (-CH₂-) | ~1.7 - 2.0 | Other protons on the pyrrolidine ring. |

| Cyclohexene Protons (-CH₂-) | ~1.5 - 1.8 | Saturated protons on the cyclohexene ring. |

¹³C NMR Spectral Data (Approximate Shifts)

| Carbon Environment | Chemical Shift (δ, ppm) | Notes |

| Quaternary Vinylic Carbon (N-C=) | 140 - 150 | The carbon of the double bond attached to the nitrogen is significantly deshielded.[9][10] |

| Vinylic Carbon (-C=CH-) | 95 - 105 | The β-carbon of the enamine is shielded due to electron donation from the nitrogen.[9][10] |

| Pyrrolidine Carbons (-N-CH₂-) | 45 - 55 | Carbons directly attached to the nitrogen.[9][10] |

| Allylic Carbon (-CH₂-C=C) | ~30 | Carbon adjacent to the double bond.[9][10] |

| Aliphatic Carbons (-CH₂-) | 20 - 30 | Remaining sp³ hybridized carbons in both rings.[9][10] |

Chemical Synthesis and Reactivity

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the acid-catalyzed condensation of cyclohexanone (B45756) with pyrrolidine.[4] The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus with an azeotroping solvent like toluene.[3]

Core Reactivity: The Stork Enamine Alkylation

This compound is a cornerstone of the Stork enamine synthesis, a powerful method for the α-alkylation and α-acylation of ketones under neutral conditions.[11][12] The enamine acts as a synthetic equivalent of an enolate, but avoids the use of strong bases which can cause side reactions like self-condensation or polyalkylation.[13]

The reaction proceeds in three key stages:

-

Enamine Formation : A ketone (e.g., cyclohexanone) is converted to its enamine.[12]

-

Alkylation/Acylation : The enamine's nucleophilic β-carbon attacks an electrophile (e.g., an alkyl halide or acyl halide).[14]

-

Hydrolysis : The resulting iminium salt intermediate is hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, yielding the α-substituted ketone.[14]

Experimental Protocols

The following protocols are generalized procedures based on established methods. Researchers should adapt them to specific substrates and scales, adhering to all standard laboratory safety practices.

Protocol: Synthesis of this compound

This procedure is adapted from a general method for enamine synthesis from cyclohexanone.[6]

-

Apparatus: A round-bottomed flask equipped with a Dean-Stark trap, reflux condenser, magnetic stirrer, and a nitrogen inlet.

-

Reagents:

-

Cyclohexanone (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Toluene (solvent, approx. 2 mL per mmol of cyclohexanone)

-

p-Toluenesulfonic acid monohydrate (catalyst, 0.01 eq)

-

-

Procedure:

-

To the round-bottomed flask, add cyclohexanone, pyrrolidine, toluene, and a catalytic amount of p-toluenesulfonic acid.

-

Fit the Dean-Stark trap and reflux condenser. Ensure the system is under a nitrogen atmosphere.

-

Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing for 4-5 hours, or until water ceases to be collected.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the solvent and excess pyrrolidine under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

-

Protocol: Stork Alkylation of Cyclohexanone with Allyl Bromide

This protocol is a representative example of the Stork enamine reaction.

-

Apparatus: A multi-necked round-bottomed flask with a magnetic stirrer, nitrogen inlet, and addition funnel.

-

Reagents:

-

This compound (1.0 eq, prepared as above)

-

Anhydrous dioxane or benzene (B151609) (solvent)

-

Allyl bromide (1.1 eq)

-

10% Aqueous HCl

-

-

Procedure:

-

Alkylation:

-

Dissolve this compound in anhydrous dioxane in the reaction flask under a nitrogen atmosphere.

-

Add allyl bromide dropwise to the stirred solution at room temperature.

-

Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the iminium salt) may be observed.

-

-

Hydrolysis:

-

Add an equal volume of 10% aqueous HCl to the reaction mixture.

-

Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.

-

-

Workup and Purification:

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (2-allylcyclohexanone) by column chromatography or vacuum distillation.

-

-

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[3] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is air-sensitive and should be stored under an inert atmosphere.[2] All procedures should be carried out in a fume hood.

Conclusion

This compound remains a vital tool in the arsenal (B13267) of synthetic organic chemists. Its predictable reactivity, particularly in the Stork enamine synthesis, provides a mild and effective pathway for the α-functionalization of ketones. Understanding its physical properties, spectroscopic characteristics, and the nuances of its handling are critical for its successful application in research and development, from academic laboratories to the pharmaceutical industry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. This compound | C10H17N | CID 70768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 9. bhu.ac.in [bhu.ac.in]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 12. grokipedia.com [grokipedia.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

The Role of Pyrrolidine in Enhancing Enamine Nucleophilicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enamines are crucial intermediates in modern organic synthesis, serving as powerful nucleophiles for carbon-carbon bond formation. The choice of the secondary amine precursor significantly impacts the reactivity of the resulting enamine. This technical guide provides an in-depth analysis of the role of pyrrolidine (B122466) in enhancing enamine nucleophilicity, a cornerstone of reactions like the Stork enamine alkylation and asymmetric organocatalysis. We will explore the structural and electronic factors contributing to this enhanced reactivity, present quantitative data comparing pyrrolidine-derived enamines to other common analogues, provide detailed experimental protocols for their formation and use, and illustrate key mechanistic concepts with diagrams.

Introduction: The Superiority of Pyrrolidine in Enamine Catalysis

Enamines are the nitrogen analogues of enols and are generally more nucleophilic due to the greater electron-donating ability of nitrogen compared to oxygen.[1] They are typically formed through the condensation of a secondary amine with an enolizable aldehyde or ketone.[2] The Stork enamine reaction, a classic method for the α-alkylation and α-acylation of carbonyl compounds, leverages these versatile intermediates to avoid the harsh conditions and side reactions associated with enolate chemistry.[3]

Among the commonly used cyclic secondary amines—pyrrolidine, piperidine, and morpholine (B109124)—pyrrolidine consistently demonstrates superior performance in promoting reactions that proceed via an enamine intermediate.[4] Many studies have shown that the pyrrolidine nucleus is more efficient than its six-membered counterparts in the condensation of aldehydes and ketones with electrophiles.[4][5] This enhanced reactivity is attributed to a combination of electronic and steric factors inherent to the five-membered ring structure of pyrrolidine.

The Structural Basis for Enhanced Nucleophilicity

The heightened nucleophilicity of pyrrolidine-derived enamines stems from the optimal alignment of the nitrogen lone pair with the C=C double bond's π-system. This alignment is influenced by two key factors: nitrogen pyramidalization and the p-character of the nitrogen lone pair.

-

Nitrogen Pyramidalization: For maximal nucleophilicity, the enamine's nitrogen atom should be as planar as possible (sp²-hybridized). This planarity maximizes the overlap between the nitrogen's lone pair orbital (n) and the π* orbital of the C=C double bond (n→π* overlap), thereby increasing the electron density at the β-carbon and enhancing its nucleophilicity.[6] The five-membered ring of pyrrolidine leads to a lower degree of nitrogen pyramidalization compared to the six-membered ring of piperidine, resulting in better coplanarity and more effective orbital overlap.[4] The presence of an electronegative oxygen atom in morpholine further increases nitrogen pyramidalization, leading to a significant decrease in reactivity.[5]

-

p-Character of the Nitrogen Lone Pair: Pyrrolidine enamines are considered the most reactive due to the higher p-character of the nitrogen lone pair in the five-membered ring.[5] This increased p-character facilitates better donation of the lone pair into the π-system, further enriching the β-carbon with electron density and making it a more potent nucleophile.

The interplay of these factors is illustrated in the logical diagram below.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the enamine pyramidalization direction on the reactivity of secondary amine organocatalysts - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05410C [pubs.rsc.org]

The Stork Enamine Reaction: A Technical Guide to its Discovery and Core Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stork enamine reaction, a cornerstone of modern organic synthesis, provides a mild and efficient method for the α-alkylation and α-acylation of aldehydes and ketones. Developed by Gilbert Stork and his colleagues in the mid-20th century, this powerful carbon-carbon bond-forming strategy utilizes an enamine as a nucleophilic intermediate, offering a valuable alternative to traditional enolate chemistry. This guide delves into the historical discovery of this reaction, provides a detailed examination of its mechanism, presents quantitative data from seminal studies in a clear, tabular format, and offers detailed experimental protocols for key transformations. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to provide a comprehensive understanding of this essential synthetic tool.

A Historical Perspective: From Obscurity to a Nobel-Nominated Discovery

While the utility of enamines in synthesis is now widely recognized, their early history was marked by scattered and mechanistically poorly understood observations. The term "enamine" itself was coined in 1927 by Georg Wittig and Hermann Blumenthal.[1] A significant step forward came in 1936 when C. Mannich and H. Davidsen reported a practical method for enamine synthesis.[1]

However, it was the seminal work of Gilbert Stork in the 1950s and early 1960s that truly unlocked the synthetic potential of enamines. Prior to Stork's investigations, the direct alkylation of ketones and especially aldehydes was a challenging endeavor, often plagued by issues of polyalkylation and the need for harsh basic conditions. Stork's groundbreaking contribution, first communicated in 1954 and comprehensively detailed in a 1963 publication in the Journal of the American Chemical Society, was the recognition that enamines, formed from the condensation of a carbonyl compound with a secondary amine, could serve as effective and selective nucleophiles.[2] This discovery provided a milder, more controlled method for the monoalkylation and acylation of carbonyl compounds, revolutionizing the field of organic synthesis.

The Core Mechanism: A Three-Step Symphony

The Stork enamine reaction proceeds through a well-defined, three-step sequence:

-

Enamine Formation: A ketone or aldehyde is condensed with a secondary amine, typically a cyclic amine such as pyrrolidine (B122466) or morpholine, to form the corresponding enamine. This reaction is often catalyzed by a trace amount of acid and driven to completion by the removal of water.

-

Nucleophilic Attack (Alkylation or Acylation): The generated enamine, which exists in resonance with a carbanionic form, acts as a potent nucleophile. It attacks an electrophile, such as an alkyl halide or an acyl halide, at the α-carbon. This step results in the formation of an iminium salt intermediate.

-

Hydrolysis: The iminium salt is subsequently hydrolyzed, typically with aqueous acid, to regenerate the carbonyl group and release the secondary amine, yielding the final α-substituted aldehyde or ketone.

This mechanistic pathway offers several advantages over direct enolate alkylation, including milder reaction conditions and a significant reduction in undesired polyalkylation products.[3]

Quantitative Analysis of the Stork Enamine Reaction

The following tables summarize the quantitative data from Stork's seminal 1963 paper, showcasing the yields of various alkylation and acylation reactions.

Table 1: Alkylation of Ketone Enamines with Alkyl Halides

| Ketone | Secondary Amine | Alkyl Halide | Product | Yield (%) |

| Cyclohexanone (B45756) | Pyrrolidine | Allyl bromide | 2-Allylcyclohexanone | 83 |

| Cyclohexanone | Pyrrolidine | Benzyl bromide | 2-Benzylcyclohexanone | 85 |

| Cyclopentanone | Pyrrolidine | Allyl bromide | 2-Allylcyclopentanone | 80 |

| Acetophenone | Morpholine | Benzyl bromide | 2-Benzylacetophenone | 65 |

| 2-Methylcyclohexanone | Pyrrolidine | Allyl bromide | 2-Allyl-2-methylcyclohexanone | 75 |

Table 2: Acylation of Ketone Enamines with Acyl Halides

| Ketone | Secondary Amine | Acyl Halide | Product | Yield (%) |

| Cyclohexanone | Pyrrolidine | Benzoyl chloride | 2-Benzoylcyclohexanone | 75 |

| Cyclopentanone | Pyrrolidine | Acetyl chloride | 2-Acetylcyclopentanone | 70 |

| Propiophenone | Morpholine | Propionyl chloride | 2-Methyl-1-phenyl-1,3-pentanedione | 60 |

Detailed Experimental Protocols

The following are representative experimental protocols adapted from the 1963 publication by Stork et al.

Preparation of 1-Pyrrolidino-1-cyclohexene (Enamine of Cyclohexanone)

A mixture of 98.2 g (1.0 mole) of cyclohexanone and 106.7 g (1.5 moles) of pyrrolidine in 250 ml of benzene (B151609) is refluxed under a Dean-Stark water separator until no more water is collected (approximately 2 hours). The benzene and excess pyrrolidine are removed by distillation at atmospheric pressure. The residue is then distilled under reduced pressure to give 135-140 g (89-93%) of this compound as a colorless liquid, b.p. 108-110° (15 mm).

Alkylation of Cyclohexanone with Allyl Bromide

To a solution of 15.1 g (0.1 mole) of this compound in 150 ml of dry dioxane is added 12.1 g (0.1 mole) of allyl bromide. The mixture is refluxed for 2 hours, during which time the crystalline iminium salt separates. The mixture is cooled, and the salt is filtered and washed with dry ether. The salt is then dissolved in 100 ml of water, and the solution is refluxed for 30 minutes. After cooling, the mixture is extracted with ether. The ether extract is washed with dilute hydrochloric acid, then with water, and dried over anhydrous magnesium sulfate. After removal of the ether, the residue is distilled to give 11.5 g (83%) of 2-allylcyclohexanone, b.p. 98-100° (20 mm).

Acylation of Cyclohexanone with Benzoyl Chloride

A solution of 15.1 g (0.1 mole) of this compound and 10.1 g (0.1 mole) of triethylamine (B128534) in 100 ml of dry benzene is cooled in an ice bath. To this solution is added dropwise a solution of 14.1 g (0.1 mole) of benzoyl chloride in 50 ml of dry benzene. The mixture is stirred at room temperature for 2 hours and then filtered to remove the triethylamine hydrochloride. The filtrate is concentrated, and the resulting crude 2-benzoyl-1-pyrrolidino-1-cyclohexene is hydrolyzed by refluxing for 1 hour with 100 ml of 10% hydrochloric acid. The cooled solution is extracted with ether, and the ether extract is washed with water, dried, and evaporated. The residue is distilled to give 15.1 g (75%) of 2-benzoylcyclohexanone, b.p. 155-157° (5 mm).

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and logical workflows of the Stork enamine reaction.

Caption: Overall mechanism of the Stork enamine reaction.

Caption: Stepwise workflow for enamine formation.

Caption: Workflow for enamine alkylation and hydrolysis.

Conclusion

The discovery of the Stork enamine reaction marked a paradigm shift in the strategic disconnection of complex organic molecules. Its mild conditions, high selectivity for mono-substitution, and broad substrate scope have cemented its place as an indispensable tool in the arsenal (B13267) of synthetic chemists. From its historical roots to its intricate mechanistic details, a thorough understanding of the Stork enamine reaction is fundamental for professionals in chemical research and drug development, enabling the efficient and elegant construction of diverse molecular architectures.

References

The Electronic Structure and Reactivity of Enamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enamines are a class of unsaturated organic compounds characterized by an amino group attached to a carbon-carbon double bond. They are the nitrogen analogs of enols and enolates and serve as versatile synthetic intermediates in organic chemistry.[1][2] Their unique electronic structure imparts them with significant nucleophilic character at the α-carbon, making them powerful tools for carbon-carbon bond formation. This guide provides a comprehensive overview of the electronic structure and reactivity of enamines, including detailed experimental protocols and data for their synthesis and key reactions.

Electronic Structure of Enamines

The reactivity of enamines is a direct consequence of their electronic properties. The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbon-carbon double bond. This delocalization of electron density increases the electron density at the β-carbon, making it nucleophilic.[3]

This resonance can be depicted as follows:

This resonance hybrid indicates a partial negative charge on the β-carbon, which is the site of electrophilic attack. The extent of this nucleophilicity is influenced by the nature of the substituents on both the nitrogen and the carbon framework.

Frontier Molecular Orbitals

The reactivity of enamines can be further understood by examining their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO of an enamine is higher in energy than that of a simple alkene due to the contribution of the nitrogen lone pair. This higher energy HOMO makes enamines more reactive towards electrophiles.[4]

The energy of the HOMO and LUMO, and thus the HOMO-LUMO gap, is sensitive to the substituents on the enamine. Electron-donating groups (EDGs) on the nitrogen atom increase the energy of the HOMO, making the enamine more nucleophilic. Conversely, electron-withdrawing groups (EWGs) on the nitrogen or the double bond lower the HOMO energy, decreasing nucleophilicity.[4][5]

Reactivity of Enamines

Enamines are versatile nucleophiles that react with a wide range of electrophiles. The most common and synthetically useful reactions of enamines include alkylation, acylation, and Michael additions.[6] These reactions, collectively known as the Stork enamine synthesis, provide a powerful method for the α-functionalization of aldehydes and ketones.[7][8]

A general mechanism for the reaction of an enamine with an electrophile (E+) is depicted below. The reaction proceeds through an iminium ion intermediate, which is subsequently hydrolyzed to yield the α-substituted carbonyl compound.

Stork Enamine Alkylation and Acylation

Enamines readily react with alkyl halides (alkylation) and acyl halides (acylation) to form new carbon-carbon bonds at the α-position of the parent carbonyl compound. The Stork enamine alkylation is particularly useful for the monoalkylation of ketones, a transformation that can be challenging to achieve under standard enolate conditions.[7][8]

Michael Addition

Enamines are excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds. This reaction, also part of the Stork enamine synthesis, leads to the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.[6][9]

Data Presentation

Table 1: Calculated HOMO-LUMO Energies of Substituted Enamines

The following table presents DFT-calculated HOMO and LUMO energies for a selection of enamines, illustrating the effect of substituents on their electronic properties. A smaller HOMO-LUMO gap generally indicates higher reactivity.[10]

| Enamine | Substituent on N | Substituent on C=C | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| N-pyrrolidinocyclohexene | Pyrrolidino | None | -5.08 | -2.08 | 3.00 |

| N-morpholinocyclohexene | Morpholino | None | -5.25 | -1.95 | 3.30 |

| N-phenyl-N-methyl-1-propenamine | Phenyl, Methyl | Methyl | -5.42 | -0.89 | 4.53 |

| N,N-dimethyl-1-(p-nitrophenyl)ethenamine | Dimethyl | p-Nitrophenyl | -5.98 | -2.54 | 3.44 |

Data is representative and compiled from computational studies. Actual values may vary depending on the computational method and basis set used.[10]

Table 2: Spectroscopic Data for N-pyrrolidinocyclohexene

| Spectroscopic Technique | Characteristic Peaks |

| IR (Infrared) | ~1655 cm⁻¹ (C=C stretch), ~1180 cm⁻¹ (C-N stretch) |

| ¹H NMR (Proton NMR) | δ ~4.3 ppm (t, 1H, vinylic H), δ ~2.8 ppm (t, 4H, N-CH₂), δ ~2.1 ppm (m, 4H, allylic CH₂), δ ~1.7-1.5 ppm (m, 8H, other CH₂) |

| ¹³C NMR (Carbon NMR) | δ ~145 ppm (vinylic C-N), δ ~100 ppm (vinylic C-H), δ ~50 ppm (N-CH₂), δ ~20-30 ppm (other sp³ C) |

Data is compiled from various spectroscopic databases and literature sources.[11]

Experimental Protocols

Protocol 1: Synthesis of N-(1-cyclohexenyl)pyrrolidine

This protocol describes the synthesis of a common enamine from cyclohexanone (B45756) and pyrrolidine (B122466).

-

Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark trap and a reflux condenser.

-

Reagents: To the flask, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a suitable solvent such as toluene.

-

Reaction: The mixture is heated to reflux. Water is removed azeotropically and collected in the Dean-Stark trap to drive the equilibrium towards the enamine product.

-

Workup: After the theoretical amount of water is collected, the reaction mixture is cooled. The solvent is removed under reduced pressure.

-

Purification: The crude enamine is purified by vacuum distillation to yield the final product.

Protocol 2: Stork Enamine Alkylation of Cyclohexanone with Allyl Bromide

This protocol details the α-alkylation of cyclohexanone via its enamine.

-

Enamine Formation: Prepare N-(1-cyclohexenyl)pyrrolidine as described in Protocol 1. The crude enamine can often be used directly.

-

Alkylation: The enamine is dissolved in an aprotic solvent like dioxane or THF. Allyl bromide (1.1 eq) is added dropwise at room temperature. The reaction is typically stirred for several hours.

-

Hydrolysis: After the alkylation is complete, water is added to the reaction mixture, and it is stirred or heated to hydrolyze the intermediate iminium salt.

-

Workup: The mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The resulting 2-allylcyclohexanone (B1266257) is purified by column chromatography or distillation.[7]

Protocol 3: Michael Addition of N-(1-cyclohexenyl)pyrrolidine to Methyl Vinyl Ketone

This protocol outlines the conjugate addition of an enamine to an α,β-unsaturated ketone.

-

Enamine Formation: Prepare N-(1-cyclohexenyl)pyrrolidine as described in Protocol 1.

-

Michael Addition: The enamine is dissolved in a suitable solvent (e.g., dioxane). Methyl vinyl ketone (1.0 eq) is added dropwise, and the mixture is stirred at room temperature.[12]

-

Hydrolysis: The resulting iminium salt is hydrolyzed by the addition of water and stirring.

-

Workup and Purification: The product, a 1,5-diketone, is isolated and purified using standard techniques such as extraction and chromatography.[9][12]

Enamine Catalysis

In recent years, the use of chiral secondary amines as catalysts to form transient chiral enamines has emerged as a powerful strategy in asymmetric synthesis, a field known as organocatalysis. This approach allows for the enantioselective functionalization of carbonyl compounds.

Conclusion

Enamines are highly valuable intermediates in organic synthesis, offering a mild and efficient alternative to traditional enolate chemistry for the α-functionalization of carbonyl compounds. Their unique electronic structure, characterized by a nucleophilic β-carbon, allows for a wide range of reactions with various electrophiles. Understanding the interplay between their electronic properties and reactivity is crucial for the design of novel synthetic methodologies and the development of new pharmaceuticals and functional materials. The continued exploration of enamine catalysis, in particular, promises to deliver even more powerful and selective transformations in the future.

References

- 1. scribd.com [scribd.com]

- 2. scispace.com [scispace.com]

- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Chemical Quantum Images: Electron donating and withdrawing groups [chemical-quantum-images.blogspot.com]

- 5. youtube.com [youtube.com]

- 6. Important Spectroscopic Data Tables | IR Spectroscopy | NMR Spectroscopy (1H-NMR, 13C-NMR) - All 'Bout Chemistry [chemohollic.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 9. odp.library.tamu.edu [odp.library.tamu.edu]

- 10. researchgate.net [researchgate.net]

- 11. 1-Pyrrolidino-1-cyclohexene(1125-99-1) 1H NMR [m.chemicalbook.com]

- 12. homework.study.com [homework.study.com]

Methodological & Application

Application Notes and Protocols for Stork Enamine Alkylation with 1-Pyrrolidino-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stork enamine alkylation is a powerful and versatile method for the α-alkylation of ketones and aldehydes.[1] Developed by Gilbert Stork, this reaction offers a milder alternative to traditional enolate chemistry, which often requires strong bases and can lead to side reactions such as polyalkylation.[2] The reaction proceeds through three key steps: the formation of an enamine from a ketone and a secondary amine, the alkylation of the enamine with an electrophile, and subsequent hydrolysis to regenerate the α-substituted ketone.[3] This methodology is particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates, as it allows for the regioselective formation of carbon-carbon bonds under relatively neutral conditions.[3][4] This document provides detailed protocols for the synthesis of 1-pyrrolidino-1-cyclohexene and its subsequent alkylation with representative alkyl halides.

Reaction Overview

The overall transformation involves the conversion of cyclohexanone (B45756) to a 2-alkylcyclohexanone via an enamine intermediate. Pyrrolidine (B122466) is a commonly used secondary amine for the formation of the enamine, this compound. This enamine acts as a nucleophilic equivalent of the cyclohexanone enolate, reacting with various electrophiles, such as alkyl halides.[1] The resulting iminium salt is then hydrolyzed to yield the final alkylated ketone.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier |

| Cyclohexanone | C₆H₁₀O | 98.14 | Reagent | Sigma-Aldrich |

| Pyrrolidine | C₄H₉N | 71.12 | Anhydrous | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | ACS Reagent | Fisher Scientific |

| Toluene (B28343) | C₇H₈ | 92.14 | Anhydrous | Sigma-Aldrich |

| Allyl Bromide | C₃H₅Br | 120.98 | 99% | Acros Organics |

| Benzyl (B1604629) Bromide | C₇H₇Br | 171.03 | 98% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | J.T. Baker |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Reagent | Fisher Scientific |

Table 2: Reaction Conditions and Yields for Stork Enamine Alkylation

| Step | Electrophile | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1. Enamine Formation | - | Toluene | Reflux | 4-6 | This compound | ~90 |

| 2. Alkylation | Allyl Bromide | Dioxane | Reflux | 12 | 2-Allylcyclohexanone | 60-70 |

| 2. Alkylation | Benzyl Bromide | Benzene | Reflux | 12 | 2-Benzylcyclohexanone | 65-75 |

| 3. Hydrolysis | - | Water/Acid | Reflux | 1-2 | α-Alkylated Cyclohexanone | >95 |

Experimental Protocols

Protocol 1: Synthesis of this compound (Enamine Formation)

This protocol describes the formation of the enamine intermediate from cyclohexanone and pyrrolidine.

Materials:

-

Cyclohexanone (9.81 g, 0.1 mol)

-

Pyrrolidine (8.54 g, 0.12 mol)

-

p-Toluenesulfonic acid monohydrate (catalytic amount, ~50 mg)

-

Anhydrous Toluene (150 mL)

-

Dean-Stark apparatus

-

Round-bottom flask (250 mL)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone (9.81 g, 0.1 mol), anhydrous toluene (150 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add pyrrolidine (8.54 g, 0.12 mol) to the flask.

-

Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing for 4-6 hours, or until no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude this compound is obtained as an oil and can be used in the next step without further purification. For higher purity, the product can be distilled under reduced pressure.

Protocol 2: Alkylation of this compound with an Alkyl Halide

This protocol details the alkylation of the pre-formed enamine with an electrophile, such as allyl bromide or benzyl bromide.

Materials:

-

Crude this compound (from Protocol 1, ~0.1 mol)

-

Alkyl halide (e.g., Allyl Bromide, 12.1 g, 0.1 mol or Benzyl Bromide, 17.1 g, 0.1 mol)

-

Anhydrous solvent (e.g., Dioxane or Benzene, 100 mL)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Dissolve the crude this compound in 100 mL of the appropriate anhydrous solvent (Dioxane for allyl bromide, Benzene for benzyl bromide) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add the alkyl halide to the enamine solution at room temperature with stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature. The resulting mixture containing the iminium salt is used directly in the hydrolysis step.

Protocol 3: Hydrolysis of the Iminium Salt to 2-Alkylcyclohexanone

This protocol describes the final step to obtain the α-alkylated ketone.

Materials:

-

Reaction mixture from Protocol 2

-

Water (50 mL)

-

Concentrated Hydrochloric Acid (5 mL)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To the cooled reaction mixture from Protocol 2, add 50 mL of water.

-

Acidify the mixture by slowly adding 5 mL of concentrated hydrochloric acid with stirring.

-

Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the iminium salt.

-

Cool the reaction mixture to room temperature. The mixture will separate into aqueous and organic layers.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-alkylcyclohexanone.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Caption: Experimental workflow for the Stork enamine alkylation of cyclohexanone.

Caption: Simplified mechanism of the Stork enamine alkylation reaction.

References

Application Note: High-Yield Synthesis of 2-Alkylcyclohexanones via Stork Enamine Alkylation

Introduction

The selective introduction of alkyl groups at the α-position of a ketone is a fundamental transformation in organic synthesis, crucial for the construction of complex molecular architectures in pharmaceuticals and natural products. The Stork enamine alkylation offers a powerful and reliable method for the regioselective α-alkylation of ketones like cyclohexanone (B45756).[1] Developed by Gilbert Stork, this three-step process utilizes an enamine as a stable and nucleophilic enolate equivalent, circumventing common issues associated with direct enolate alkylation, such as the need for strong bases, over-alkylation, and self-condensation reactions.[1][2]

The overall synthesis involves:

-

Enamine Formation: Reaction of cyclohexanone with a secondary amine, typically pyrrolidine (B122466), to form a nucleophilic 1-(cyclohex-1-en-1-yl)pyrrolidine intermediate.[3]

-

Alkylation: Nucleophilic attack of the enamine on an electrophile, such as an alkyl halide, forming a C-C bond and a transient iminium salt.[3][4]

-

Hydrolysis: Aqueous acidic workup to hydrolyze the iminium salt, yielding the final 2-alkylcyclohexanone and regenerating the secondary amine.[4]

This method is renowned for its mild reaction conditions and high yields, making it a staple in synthetic organic chemistry.[1]

Reaction Mechanism and Workflow

The reaction proceeds through a well-defined pathway, ensuring high selectivity and yield. The key is the formation of the enamine, which alters the electronic properties of the α-carbon, rendering it nucleophilic.